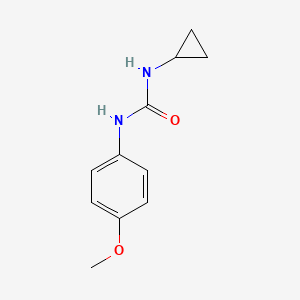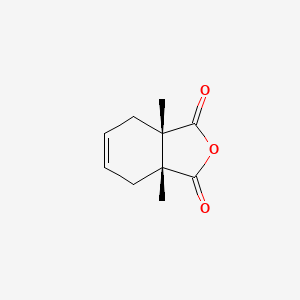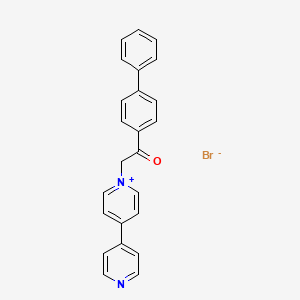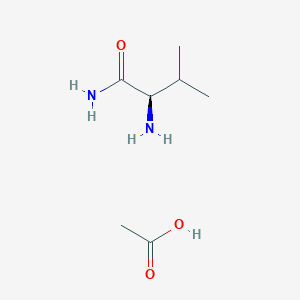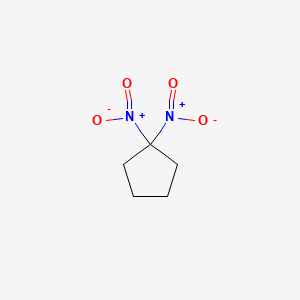![molecular formula C12H7Cl2N3O3 B11949469 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol CAS No. 55936-43-1](/img/structure/B11949469.png)
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol is an organic compound known for its distinctive structure, which includes two chlorine atoms and a nitrophenyl diazenyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with 2,6-dichlorophenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The purification process often includes crystallization and recrystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol involves its interaction with specific molecular targets and pathways. The nitrophenyl diazenyl group can participate in electron transfer reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-dichloro-4-nitrophenol: Shares a similar structure but lacks the diazenyl group.
4-nitrophenyl diazenyl derivatives: Compounds with similar diazenyl groups but different substituents on the phenol ring.
Uniqueness
2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol is unique due to its combination of chlorine atoms and a nitrophenyl diazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
55936-43-1 |
|---|---|
Molekularformel |
C12H7Cl2N3O3 |
Molekulargewicht |
312.10 g/mol |
IUPAC-Name |
2,6-dichloro-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-10-5-8(6-11(14)12(10)18)16-15-7-1-3-9(4-2-7)17(19)20/h1-6,18H |
InChI-Schlüssel |
RGJVSRRBVKQGLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


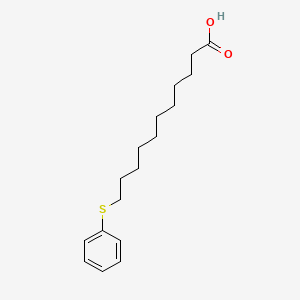
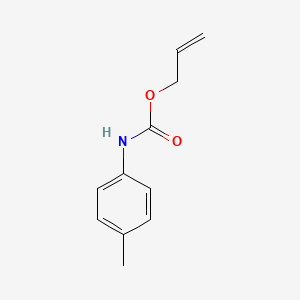


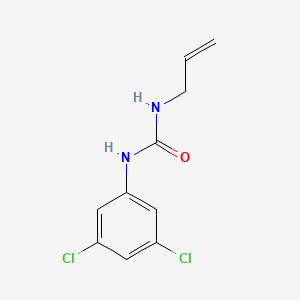
![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)


